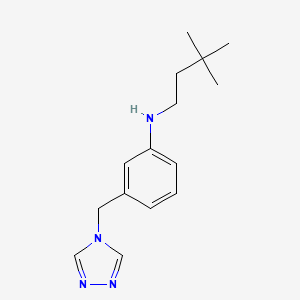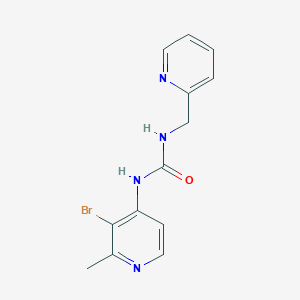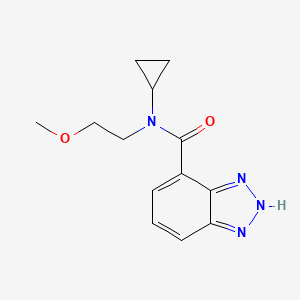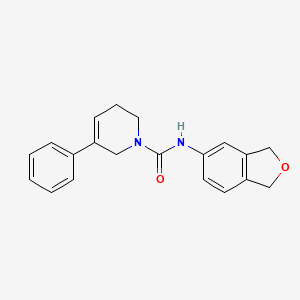
N-(3,3-dimethylbutyl)-3-(1,2,4-triazol-4-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-dimethylbutyl)-3-(1,2,4-triazol-4-ylmethyl)aniline is a synthetic organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a triazole ring and a dimethylbutyl group attached to the aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethylbutyl)-3-(1,2,4-triazol-4-ylmethyl)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.
Attachment of the Triazole Ring to the Aniline Core: This step involves the reaction of the triazole ring with a suitable aniline derivative under conditions that promote nucleophilic substitution.
Introduction of the Dimethylbutyl Group: The final step involves the alkylation of the aniline derivative with a dimethylbutyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include batch and continuous flow processes, utilizing catalysts and solvents that enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,3-dimethylbutyl)-3-(1,2,4-triazol-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives, depending on the reagents used.
Applications De Recherche Scientifique
N-(3,3-dimethylbutyl)-3-(1,2,4-triazol-4-ylmethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3,3-dimethylbutyl)-3-(1,2,4-triazol-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The triazole ring and aniline core are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,3-dimethylbutyl)-3-(1,2,4-triazol-4-ylmethyl)benzamide
- N-(3,3-dimethylbutyl)-3-(1,2,4-triazol-4-ylmethyl)phenol
- N-(3,3-dimethylbutyl)-3-(1,2,4-triazol-4-ylmethyl)benzoic acid
Uniqueness
N-(3,3-dimethylbutyl)-3-(1,2,4-triazol-4-ylmethyl)aniline is unique due to the specific combination of the triazole ring and the dimethylbutyl group attached to the aniline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-(3,3-dimethylbutyl)-3-(1,2,4-triazol-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4/c1-15(2,3)7-8-16-14-6-4-5-13(9-14)10-19-11-17-18-12-19/h4-6,9,11-12,16H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDZXYOGGVWERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNC1=CC=CC(=C1)CN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-fluorophenyl)methylsulfonyl]-2-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B6623499.png)

![N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B6623519.png)

![Methyl 2-[(3-bromopyridine-2-carbonyl)amino]-3-methylbenzoate](/img/structure/B6623534.png)
![(2-cyclopropyl-1H-pyrrol-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6623538.png)
![N-[3-(pyrrolidine-1-carbonyl)phenyl]-2H-benzotriazole-4-carboxamide](/img/structure/B6623540.png)
![3,5-dichloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B6623551.png)
![2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide](/img/structure/B6623555.png)
![N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide](/img/structure/B6623557.png)
![5-chloro-4-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyrimidine-4,6-diamine](/img/structure/B6623563.png)

![1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B6623579.png)

